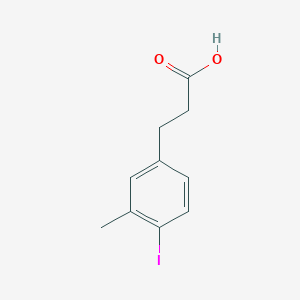![molecular formula C10H10N2O3 B12331052 Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form an equilibrium mixture of products . Another approach includes the use of deep eutectic solvents (DES) for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which offers advantages such as a benign environment, high yield, and simple work-up procedures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving DES, is likely to be favored for large-scale production.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an inhibitor or modulator of various enzymes and receptors, such as phosphoinositide-3 kinase and matrix metalloproteases . These interactions can lead to a range of biological effects, including anti-inflammatory and anti-tumor activities.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound shares a similar pyridine ring structure and is used in similar chemical reactions.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure and are known for their biological activities.
Uniqueness
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological properties
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-8-9(13)4-7(10(14)15-2)5-12(8)11-6/h3-5,13H,1-2H3 |
InChIキー |
VZGQMXZWUQGRFW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=C(C=C(C2=C1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12330980.png)
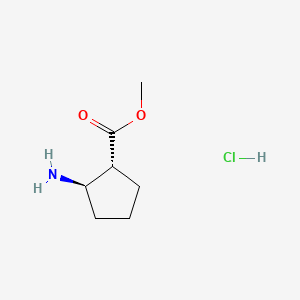
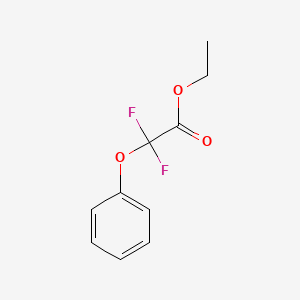
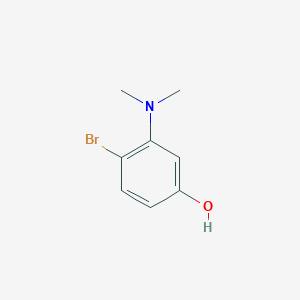

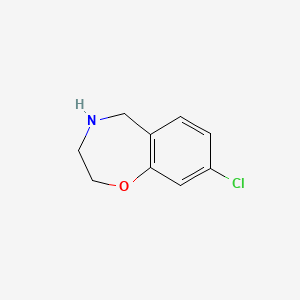
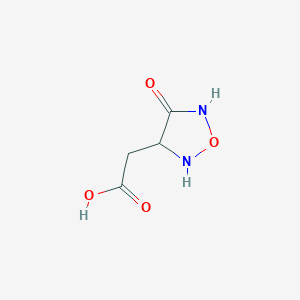
![3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12331016.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12331029.png)
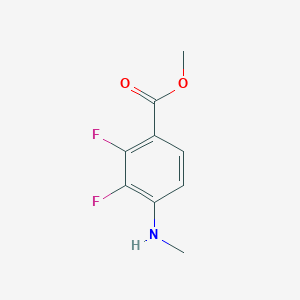
![5-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B12331035.png)

